molecular formula C8H14Cl2N4O B1527867 6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride CAS No. 145276-65-9

6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride

Cat. No.: B1527867
CAS No.: 145276-65-9
M. Wt: 253.13 g/mol
InChI Key: MDGGILSNOSHXOO-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting various diseases.

Industry: In industry, this compound finds applications in the production of pharmaceuticals, agrochemicals, and other chemical products.

Safety and Hazards

The safety data sheet for a similar compound, “6-(piperazin-1-yl)pyrimidin-4-amine dihydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride typically involves multiple steps, starting with the reaction of piperazine with appropriate precursors to form the desired pyridazinone core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale batch processes, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Pyridazinone derivatives

  • Other piperazinyl-containing compounds

Uniqueness: 6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride stands out due to its unique structural features and potential applications. Its combination of a piperazine ring and a pyridazinone core provides distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

3-piperazin-1-yl-1H-pyridazin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.2ClH/c13-8-2-1-7(10-11-8)12-5-3-9-4-6-12;;/h1-2,9H,3-6H2,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGGILSNOSHXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=O)C=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride
Reactant of Route 2
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6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride
Reactant of Route 3
Reactant of Route 3
6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride
Reactant of Route 4
6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride
Reactant of Route 5
Reactant of Route 5
6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride
Reactant of Route 6
6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride

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